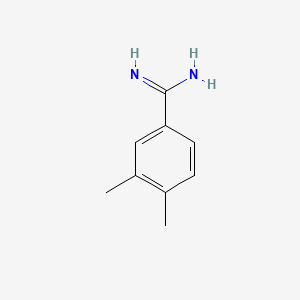

3,4-Dimethyl-benzamidine

Beschreibung

Contextualization of Benzamidines in Contemporary Chemical and Pharmaceutical Sciences

Benzamidines, a class of organic compounds characterized by a C₆H₅C(NH)NH₂ formula, represent the simplest aryl amidines. wikipedia.org Typically handled as a hydrochloride salt, these white, water-soluble solids are fundamental structural motifs in medicinal chemistry and materials science. wikipedia.org The core benzamidine (B55565) structure features a distinctive triangular diamine group with one short C=NH bond and one longer C-NH₂ bond. wikipedia.org

The significance of benzamidines stems from their ability to act as reversible competitive inhibitors of trypsin, trypsin-like enzymes, and serine proteases. wikipedia.orgontosight.ai This inhibitory action makes them valuable tools in biochemistry and pharmacology. nih.gov Serine proteases, in particular, are a large family of enzymes involved in a wide array of physiological and pathological processes, including blood coagulation, inflammation, tissue remodeling, and cancer. ontosight.aiacs.org By mimicking the arginine side chain, the benzamidine moiety can effectively bind to the active sites of these enzymes, modulating their activity.

In pharmaceutical sciences, the benzamidine scaffold is a key component in the design of various therapeutic agents. Its derivatives have been explored for a range of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. frontiersin.orgresearchgate.netontosight.ai For instance, the anticoagulant drug dabigatran (B194492) incorporates a benzamidine moiety. wikipedia.org Furthermore, the versatility of the benzamidine structure allows for chemical modifications to enhance potency, selectivity, and pharmacokinetic properties, making it a "privileged structure" in drug discovery. ontosight.airsc.org Recent research has even explored the use of benzamidine conjugates to develop novel antifungal agents against drug-resistant fungal strains. acs.org

Significance of 3,4-Dimethyl-benzamidine as a Research Compound

This compound, also known by its systematic name 3,4-dimethylbenzenecarboximidamide, is a specific derivative of benzamidine that has garnered attention as a valuable research compound. ontosight.ai Its structure consists of a benzene (B151609) ring substituted with two methyl groups at the 3 and 4 positions and an amidine group. ontosight.ai This particular substitution pattern influences its chemical properties and biological activity, making it a subject of interest in various research domains.

One of the primary applications of this compound is as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai Its unique structure allows for effective interaction with biological targets, positioning it as a preferred reagent for researchers focused on drug discovery and development. chemimpex.com Specifically, it is widely utilized in biochemical research as a potent inhibitor of serine proteases, which is crucial for studying enzyme activity and regulation. chemimpex.com

In pharmaceutical development, this compound is employed in the creation of new drugs targeting a variety of diseases. chemimpex.com Its ability to modulate protein interactions has made it particularly relevant in cancer research. chemimpex.com Additionally, it finds use in diagnostic assays to detect specific protease activities, which can aid in the diagnosis of diseases where these enzymes are implicated. chemimpex.com The compound's utility also extends to antiviral research, where it has shown potential against certain viral proteases. chemimpex.com

Chemical Properties of this compound Hydrochloride:

| Property | Value |

| CAS Number | 112072-09-0 |

| Molecular Formula | C₉H₁₂N₂ · HCl |

| Molecular Weight | 184.67 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 189-193 °C |

| Purity | ≥ 99% (HPLC) |

The data in this table is based on the hydrochloride salt of this compound. chemimpex.com

Evolution of Research Interest in Benzamidine Derivatives

The research interest in benzamidine and its derivatives has evolved significantly over the decades. Initially recognized for their ability to inhibit proteases like trypsin, early studies focused on their fundamental biochemical properties. wikipedia.org This foundational knowledge paved the way for their exploration as potential therapeutic agents.

In the mid-20th century, research began to uncover the broader pharmacological potential of benzamidine derivatives. Studies in the 1970s, for example, investigated their effects as competitive inhibitors of the clotting enzyme thrombin, suggesting their potential as anticoagulants. nih.gov These early investigations also noted other pharmacodynamic effects, such as hypotension. nih.gov

The late 20th and early 21st centuries witnessed a surge in research, driven by advancements in structural biology and high-throughput screening. The ability to solve the crystal structures of proteins in complex with benzamidine-based inhibitors provided detailed insights into their binding mechanisms. researchgate.net This structure-based drug design approach has been instrumental in the development of more potent and selective inhibitors for a variety of enzyme targets, including matriptase, a serine protease implicated in cancer invasion and metastasis. acs.org

More recently, the applications of benzamidine derivatives have expanded beyond enzyme inhibition. For instance, they have been investigated as linkers in fragment-based drug design and have been conjugated to other molecules to create novel antifungal agents. acs.orgtaylorandfrancis.com The development of new synthetic methodologies has also enabled the creation of a wider diversity of benzamidine derivatives, including those that were previously difficult to access. rsc.org This ongoing research continues to uncover new biological activities and therapeutic applications for this versatile class of compounds.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dimethylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSRGYGYLVLMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411058 | |

| Record name | 3,4-Dimethylbenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26130-47-2 | |

| Record name | 3,4-Dimethylbenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dimethyl Benzamidine and Its Analogues

Historical Context of Amidine Synthesis

The foundation for amidine synthesis was laid in the late 19th century, with methods that have been refined and adapted over the decades.

Pinner Amidine Synthesis and its Relevance

First described by Adolf Pinner in 1877, the Pinner reaction is a classic and still highly relevant method for preparing amidines. wikipedia.orgresearchgate.net The reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester salt, commonly known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate is then treated with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.orgnrochemistry.com

The general mechanism of the Pinner synthesis can be outlined as follows:

Formation of Nitrilium Ion: The nitrile is treated with gaseous hydrogen chloride in an anhydrous alcohol. nrochemistry.com

Nucleophilic Attack by Alcohol: The alcohol attacks the nitrilium ion to form the Pinner salt. nrochemistry.com

Ammonolysis: The Pinner salt reacts with ammonia to produce the amidine. nrochemistry.com

This method is particularly significant for the synthesis of unsubstituted amidines from nitriles. researchgate.net For the preparation of 3,4-Dimethyl-benzamidine, 3,4-dimethylbenzonitrile (B1346954) would serve as the starting material. The Pinner reaction's versatility extends to the synthesis of various heterocyclic compounds, such as pyrimidines, where amidines act as key building blocks. researchgate.netslideshare.net

Modern Synthetic Routes to this compound

While the Pinner synthesis remains a valuable tool, modern organic chemistry has seen the development of more direct and efficient methods for amidine synthesis, including for specifically substituted compounds like this compound.

Nucleophilic Addition of Amines to Nitriles

The direct addition of an amine to a nitrile is considered the most atom-economical approach for synthesizing N-substituted amidines. mdpi.com However, this reaction often requires harsh conditions, such as high temperatures or pressures, or the use of Lewis acids to activate the nitrile. mdpi.com Common Lewis acids employed include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and samarium iodide (SmI₂). mdpi.comnih.gov

Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, ytterbium amides have been shown to effectively catalyze the addition of primary amines to nitriles. semanticscholar.org Another approach involves the deprotonation of primary amines with n-butyllithium (n-BuLi) before the addition of an aryl nitrile, which has been successful in producing various amidines in moderate yields. semanticscholar.org

A copper-catalyzed protocol has also been developed for the synthesis of N-substituted benzamidines from a variety of aromatic and aliphatic nitriles and amines. sciforum.net This method utilizes copper(I) chloride (CuCl) as the catalyst in the presence of cesium carbonate (Cs₂CO₃) and 2,2'-bipyridine (B1663995) as a ligand, under an oxygen atmosphere. sciforum.net

Table 1: Comparison of Catalysts for Nucleophilic Addition of Amines to Nitriles

| Catalyst/Reagent | Conditions | Substrate Scope | Advantages | Disadvantages |

| Lewis Acids (e.g., AlCl₃, ZnCl₂) | High temperature/pressure | Broad | Well-established | Harsh conditions, stoichiometric amounts needed |

| Ytterbium Amides | Milder conditions | Good for primary amines | Catalytic | Limited to certain amine types |

| n-Butyllithium (n-BuLi) | Low temperature | Aryl nitriles | Effective deprotonation | Requires stoichiometric base, cryogenic temperatures |

| Copper(I) Chloride (CuCl) | 100 °C, O₂ atmosphere | Aromatic/aliphatic nitriles and amines | Milder, catalytic, uses green oxidant (O₂) | Requires ligand and base |

Transition Metal-Catalyzed Strategies for N-Substituted Amidines

Transition metal catalysis has emerged as a powerful tool for the synthesis of N-substituted amidines, offering alternative pathways that often proceed under milder conditions. mdpi.comsciforum.net Palladium-catalyzed reactions have been particularly well-explored. For example, N-arylamidines can be synthesized from aryltrifluoroborates and cyanamides under microwave irradiation. mdpi.com Another palladium-catalyzed method involves the oxidative coupling of arylboronic acids, isocyanides, and anilines. mdpi.comsciforum.net

Copper catalysis has also proven effective. A notable copper-catalyzed aerobic oxidative three-component coupling of a terminal alkyne, a secondary amine, and a sulfonamide provides an efficient route to amidines. organic-chemistry.org This reaction proceeds selectively through an ynamine intermediate. organic-chemistry.org Furthermore, copper-catalyzed intramolecular C-H amination of N-phenylbenzamidines can lead to the formation of benzimidazoles, demonstrating the utility of amidines as precursors to other important heterocyclic structures. acs.org

Table 2: Overview of Transition Metal-Catalyzed Amidine Syntheses

| Metal Catalyst | Reaction Type | Starting Materials | Key Features |

| Palladium | Cross-coupling | Aryltrifluoroborates, cyanamides | Microwave-assisted, rapid |

| Palladium | Oxidative coupling | Arylboronic acids, isocyanides, anilines | Multi-component reaction |

| Copper | Aerobic oxidative coupling | Terminal alkynes, secondary amines, sulfonamides | Three-component, selective |

| Copper | Intramolecular C-H amination | N-phenylbenzamidines | Synthesis of benzimidazoles |

Green Chemistry Approaches in Amidine Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, a trend that extends to amidine synthesis. mdpi.com Green chemistry principles focus on aspects such as the use of renewable resources, safer solvents, and catalytic versus stoichiometric reagents to minimize waste. mdpi.com

A notable example of a green chemistry approach relevant to amidine chemistry is the synthesis of pyrimidines using choline (B1196258) hydroxide (B78521) as a catalyst. rsc.orgnih.govresearchgate.net In this method, substituted pyrimidines are synthesized through a [3+3] annulation-oxidation sequence between α,β-unsaturated ketones and benzamidine (B55565) hydrochloride. rsc.orgmdpi.com Choline hydroxide, a biodegradable and recyclable catalyst, also serves as the reaction medium. rsc.orgnih.gov This approach offers several advantages, including mild reaction conditions, short reaction times, an easy workup procedure, and excellent product yields. rsc.orgresearchgate.net While this specific example leads to pyrimidines, it highlights the potential for using green catalysts in reactions involving amidine precursors.

Synthesis of this compound Precursors and Intermediates

The efficient synthesis of this compound is highly dependent on the availability and preparation of crucial starting materials and intermediate compounds. These molecules provide the necessary chemical framework that is subsequently modified to yield the target amidine.

Synthesis of 3,4-Dimethylbenzaldehyde (B1206508) as a Key Intermediate

3,4-Dimethylbenzaldehyde serves as a critical intermediate in the synthesis of various fine chemicals, including pharmaceuticals and polymers. sid.ir Several methods have been developed for its preparation, each with distinct advantages and limitations.

One common approach is the Gatterman-Koch reaction, which involves the direct carbonylation of o-xylene (B151617) using carbon monoxide and hydrogen chloride in the presence of catalysts like aluminum chloride and copper(I) chloride. sid.irpsu.edu However, this method often suffers from low yields, poor selectivity, and requires harsh reaction conditions. sid.ir Modifications to the Gatterman-Koch reaction have been explored, utilizing different catalyst systems such as HF-BF3, SbF5-HF, and CF3SO3H-NbBr5 to improve efficiency. sid.ir

A more recent and highly efficient method involves the oxidation of 3,4-dimethylbenzyl chloride. sid.irresearchgate.net In this process, o-xylene is first chloromethylated to produce 3,4-dimethylbenzyl chloride. sid.irslq.qld.gov.au This intermediate is then oxidized using reagents like sodium nitrate (B79036) in the presence of acetic acid and a phase transfer catalyst such as PEG-600 in an aqueous medium. sid.irresearchgate.netslq.qld.gov.au This method has been reported to achieve a total yield of 82.3% for 3,4-dimethylbenzaldehyde and offers a more environmentally friendly and efficient work-up procedure. sid.irresearchgate.net

Another synthetic route involves the Grignard reaction. google.com This process starts with the reaction of 4-bromo-o-xylene (B1216868) with magnesium metal to form a Grignard reagent. google.com This reagent is then formylated using N,N-dimethylformamide (DMF) and subsequently treated with aqueous hydrochloric acid to yield 3,4-dimethylbenzaldehyde. google.com

The table below summarizes some of the key synthetic methods for 3,4-dimethylbenzaldehyde.

| Starting Material | Reagents and Conditions | Product | Reported Yield | Reference |

| o-Xylene | CO, HCl, AlCl3, Cu2Cl2 (Gatterman-Koch) | 3,4-Dimethylbenzaldehyde | ~70% | psu.edu |

| o-Xylene | 1. Paraformaldehyde, HCl, CTAB; 2. NaNO3, AcOH, PEG-600 | 3,4-Dimethylbenzaldehyde | 82.3% | sid.irslq.qld.gov.au |

| 4-Bromo-o-xylene | 1. Mg, THF; 2. DMF; 3. aq. HCl | 3,4-Dimethylbenzaldehyde | - | google.com |

Derivatization of 4-Hydroxybenzene Carboximidamide

Derivatization is a chemical modification process used to alter the properties of a compound, often to enhance its suitability for a specific application, such as improving its analytical detection or modifying its biological activity. research-solution.comddtjournal.com In the context of benzamidine synthesis, the derivatization of related structures like 4-hydroxybenzene carboximidamide can be a strategic approach to introduce new functional groups and create analogues of this compound.

While direct derivatization of 4-hydroxybenzene carboximidamide to yield this compound is not a standard synthetic route, the principles of derivatization are relevant to the broader field of amidine synthesis. For instance, the hydroxyl group of 4-hydroxybenzene carboximidamide can be a target for various chemical transformations. The reactivity of the hydroxylamine (B1172632) functional group in related compounds also allows for further derivatization. smolecule.com

Common derivatization reactions that could be conceptually applied to the hydroxyl group include:

Alkylation: Introducing alkyl groups.

Acylation: Introducing acyl groups.

Silylation: Introducing silyl (B83357) groups to increase volatility for gas chromatography. research-solution.com

These modifications would lead to a variety of 4-alkoxy or 4-acyloxybenzene carboximidamide derivatives, expanding the library of available benzamidine compounds for further investigation.

Regioselective Synthesis of this compound Derivatives

Regioselective synthesis refers to chemical reactions that favor the formation of one constitutional isomer over another. This control is crucial in the synthesis of substituted aromatic compounds like this compound derivatives to ensure the correct placement of functional groups on the benzene (B151609) ring.

Annulation-Oxidation Sequences in Pyrimidine (B1678525) Formation

Annulation reactions are ring-forming processes that are fundamental in the synthesis of heterocyclic compounds. In the context of amidine chemistry, annulation-oxidation sequences are employed to construct pyrimidine rings, which are important structural motifs in many biologically active molecules.

One such strategy involves the [3+3] annulation of an amidine, such as benzamidine, with an α,β-unsaturated ketone. mdpi.comresearchgate.net This reaction, often catalyzed by a base, leads to the formation of a dihydropyrimidine (B8664642) intermediate, which is subsequently oxidized to the aromatic pyrimidine. researchgate.net The oxidation step can be achieved using various methods, including transition-metal-catalyzed dehydrogenation or, more recently, visible-light-enabled photo-oxidation. researchgate.net

Another approach is the [3+2+1] three-component annulation, which brings together an amidine, a ketone, and a one-carbon donor like N,N-dimethylaminoethanol. researchgate.netsemanticscholar.orgorganic-chemistry.org This method is advantageous for its efficiency and eco-friendliness. semanticscholar.orgorganic-chemistry.org

The regioselectivity of these reactions is determined by the substitution patterns of the starting materials. By carefully selecting the appropriate amidine and ketone or other coupling partners, it is possible to synthesize a wide range of substituted pyrimidines with defined regiochemistry. For example, a K2S2O8-promoted oxidative annulation of anilines and aryl ketones, using DMSO as a methine equivalent, has been developed for the synthesis of 4-arylpyrimidines. mdpi.comsemanticscholar.org

The table below provides examples of annulation strategies for pyrimidine synthesis.

| Annulation Strategy | Reactants | Key Features | Reference |

| [3+3] Annulation-Oxidation | Amidine, α,β-Unsaturated Ketone | Base-catalyzed, forms dihydropyrimidine intermediate | mdpi.comresearchgate.net |

| [3+2+1] Three-Component Annulation | Amidine, Ketone, N,N-Dimethylaminoethanol | Efficient, eco-friendly, uses a one-carbon donor | researchgate.netsemanticscholar.orgorganic-chemistry.org |

| Oxidative Annulation | Anilines, Aryl Ketones, DMSO | K2S2O8 promoted, forms 4-arylpyrimidines | mdpi.comsemanticscholar.org |

Oxidative Transformation of Amidine Derivatives to Azaheterocycles

The oxidative transformation of amidine derivatives provides a powerful tool for the synthesis of azaheterocycles, which are nitrogen-containing heterocyclic compounds. sciforum.netu-szeged.hu These reactions often involve the formation of new carbon-nitrogen bonds and can lead to a diverse array of ring systems.

Copper-catalyzed oxidative reactions have emerged as a prominent method in this area. sciforum.net For instance, the copper-catalyzed oxidative synthesis of N-substituted amidines from nitriles and amines has been developed. sciforum.net Furthermore, the copper-catalyzed intramolecular C-H amination of amidines can lead to the formation of benzimidazoles. sciforum.net

More complex transformations can also be achieved. For example, a one-step oxidative method has been reported for the introduction of three nitrogen atoms into aryl methyl ketones to yield α-iminoamidines. acs.org This transformation is believed to proceed through a series of iodination and nucleophilic substitution steps. acs.org

The oxidative functionalization of carbon-carbon unsaturated bonds in molecules containing an amidine or a related enamine moiety can also be triggered by copper-catalyzed reactions, leading to the synthesis of highly functionalized azaheterocycles. acs.org These reactions can proceed through mechanisms involving carbocupration followed by intramolecular substitution. acs.org

The versatility of these oxidative transformations allows for the construction of various azaheterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. u-szeged.hu

Mechanistic Investigations of 3,4 Dimethyl Benzamidine Reactions

Elucidation of Reaction Pathways in Synthetic Protocols

The synthesis of benzamidine (B55565) derivatives, including 3,4-dimethyl-benzamidine, often proceeds through a multi-step pathway starting from the corresponding benzonitrile (B105546). A common synthetic protocol involves two main transformations. google.com First, the starting material, 3,4-dimethylbenzonitrile (B1346954), is reacted with hydroxylamine (B1172632) hydrochloride to form the intermediate, 3,4-dimethyl-benzamidoxime. google.com The subsequent and final step is the reduction of the benzamidoxime (B57231) intermediate. This is typically achieved through catalytic hydrogenation, which reduces the N-hydroxy group to yield the final this compound product. google.com

Beyond its synthesis, the reaction pathways of the amidine functional group itself have been studied. For instance, in reactions with 1,2,3-triazines and 1,2,3,5-tetrazines, mechanistic studies revealed that the reaction does not follow a conventional Diels-Alder pathway. nih.gov Instead, the mechanism is a stepwise addition/N₂ elimination/cyclization pathway. nih.gov The rate-limiting step in this transformation is the initial nucleophilic attack of a nitrogen atom from the amidine onto the azine ring. nih.gov This is followed by an energetically favorable elimination of nitrogen gas and subsequent cyclization to form the final heterocyclic product. nih.gov Such studies are crucial for understanding the reactivity of the benzamidine core in various chemical transformations.

Catalytic Mechanisms in Amidine Synthesis

The efficiency and selectivity of benzamidine synthesis are heavily reliant on the catalytic system employed, particularly in the hydrogenation step. One advanced catalytic approach utilizes an ionic liquid-supported nano-metal catalyst. google.com A specific example is an Rh(0) catalyst supported on a methylimidazole-based ionic liquid. google.com

The preparation of this catalyst involves several steps:

Synthesis of a bifunctional ionic liquid precursor, such as MIM-(CH₂)₄-MIM·2Br, by reacting methylimidazole with 1,4-dibromobutane. google.com

Anion exchange with NaBF₄ to produce the more stable MIM-(CH₂)₄-MIM·2BF₄. google.com

The ionic liquid is then dissolved with a rhodium salt (RhCl₃), and a reducing agent like hydrazine (B178648) hydrate (B1144303) is added. This reduces Rh(III) to Rh(0) nanoparticles, which are stabilized and immobilized by the ionic liquid support. google.com

The mechanism of catalysis involves the adsorption of the benzamidoxime intermediate onto the surface of the rhodium nanoparticles. The catalyst then facilitates the heterolytic cleavage of hydrogen gas, and the resulting hydride species reduce the N-OH bond of the amidoxime (B1450833) to an NH₂ group, yielding the final benzamidine product. The ionic liquid support provides a stable matrix for the nanoparticles, preventing their aggregation and allowing for high catalytic activity and potential for catalyst recovery and reuse. google.com

Mechanism of Action Studies of this compound and its Analogues

This compound and related benzamidine derivatives are well-documented as potent, competitive, and reversible inhibitors of serine proteases, a class of enzymes crucial in processes like digestion and blood coagulation. nih.govacs.org Their inhibitory mechanism is rooted in their structural ability to act as mimics of the natural substrates of these enzymes.

At the molecular level, the inhibitory action of this compound involves its direct, non-covalent binding to the active site of a serine protease. mdpi.com The binding is primarily driven by two types of interactions:

Hydrophobic Interactions : The 3,4-dimethylphenyl group of the molecule fits into the enzyme's specificity pocket (S1 pocket), where it engages in hydrophobic interactions with nonpolar amino acid residues lining the pocket. nih.gov These interactions help to correctly orient and stabilize the inhibitor within the active site.

Electrostatic Interactions : The positively charged amidinium group (-C(=NH₂)NH₂) is critical for high-affinity binding. It forms strong electrostatic interactions, specifically a salt bridge, with a negatively charged residue at the base of the specificity pocket. scielo.br

These combined interactions allow the inhibitor to occupy the active site, thereby physically blocking the entry and binding of the enzyme's natural substrate. mdpi.com

Benzamidines function as classic competitive inhibitors. nih.gov This means they compete with the natural substrate for binding to the enzyme's active site. The inhibition is reversible, and its potency is quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. Lower Ki values indicate stronger inhibition. The inhibitory activity of benzamidine derivatives varies depending on the specific enzyme and the substituents on the benzene (B151609) ring, highlighting the importance of structure-activity relationships. nih.gov

| Inhibitor | Plasmin Ki (μM) | Thrombin Ki (μM) | tPA Ki (μM) |

|---|---|---|---|

| Benzamidine | 16 ± 2 | 230 ± 30 | 1000 ± 200 |

| 4-Aminobenzamidine | 3.0 ± 0.4 | 15 ± 2 | 110 ± 10 |

| 4-Carboxybenzamidine | 2.0 ± 0.3 | 45 ± 5 | 210 ± 20 |

| Pentamidine (bivalent) | 0.42 ± 0.05 | 1.5 ± 0.2 | 11 ± 1 |

The efficacy of this compound as a serine protease inhibitor stems from its remarkable ability to mimic the side chains of arginine and lysine (B10760008), which are the natural recognition motifs for trypsin-like serine proteases. nih.govnih.gov The key to this mimicry lies in the amidinium group. When protonated under physiological conditions, this group is planar, positively charged, and capable of forming multiple hydrogen bonds, closely resembling the guanidinium (B1211019) group of arginine. nih.gov This structural and electronic similarity allows the inhibitor to fit snugly into the S1 specificity pocket of the enzyme, which is specifically evolved to bind these basic amino acid residues. nih.gov

A defining feature of the S1 specificity pocket in trypsin-like serine proteases is the presence of a negatively charged aspartate residue (Asp189) at its base. scielo.br This residue is the primary determinant of the enzyme's specificity for positively charged substrates like arginine and lysine. The mechanism of inhibition by this compound critically depends on a direct interaction with this aspartate residue. scielo.br The positively charged amidinium group of the inhibitor forms a strong, charge-assisted hydrogen bond, or salt bridge, with the negatively charged carboxylate group of Asp189. nih.gov This powerful electrostatic interaction anchors the inhibitor firmly in the active site, leading to potent and stable inhibition of the enzyme's catalytic function. scielo.brnih.gov

Mechanisms of Antiviral Activity

The antiviral mechanisms of benzamidine-containing compounds are multifaceted, primarily involving the inhibition of key viral enzymes and processes necessary for viral replication.

One significant mechanism is the inhibition of viral proteases. For instance, the main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for processing viral polyproteins, a step essential for viral replication. wikipedia.orgresearchgate.net The inhibition of Mpro is a key strategy for developing anti-coronavirus agents. wikipedia.orgnih.gov The benzamidine scaffold is a known inhibitor of various proteases, and its derivatives can be designed to fit into the active site of enzymes like Mpro, blocking their function and thus halting the viral life cycle.

Another established antiviral mechanism for benzamidine derivatives is the inhibition of viral RNA synthesis. Research on the benzamidine compound ML336 has shown it to be a potent inhibitor of the Venezuelan equine encephalitis virus (VEEV), an alphavirus. nih.gov The proposed mechanism involves the inhibition of both positive and negative-strand viral RNA synthesis by targeting the viral replicase complex. nih.gov This action is specific to viral RNA synthesis, with no significant effect on host cell transcription. nih.gov

Furthermore, some benzamidine derivatives have demonstrated anti-influenza activity. medchemexpress.comacs.orgsigmaaldrich.com The mechanism for this is thought to be linked to the inhibition of virus-induced inflammation, which plays a critical role in the pathogenesis of the disease. medchemexpress.comacs.org By mitigating the inflammatory response, these compounds can reduce the severity of the infection.

Mechanisms of Antimicrobial and Antifungal Activities

Benzamidine derivatives have shown notable activity against various microbial and fungal pathogens, although the precise mechanisms are still under investigation.

In the context of antimicrobial activity, novel benzamidine analogues have been synthesized and evaluated for the treatment of periodontal disease, which is caused by a polymicrobial infection. These compounds have demonstrated significant growth inhibition against pathogens implicated in this condition. wikipedia.orgresearchgate.net The imine functional group, often present in these analogues, is reported to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net While the exact molecular target is not always elucidated, the activity is likely due to the disruption of essential cellular processes in the bacteria.

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for a synthesized benzamidine derivative (an ethyl ester) against various pathogens associated with periodontitis.

| Pathogen | MIC (µg/mL) |

| Porphyromonas gingivalis | 62.5 |

| Staphylococcus aureus | 125 |

| Staphylococcus epidermidis | 52.08 |

| Pseudomonas aeruginosa | 62.5 |

Data sourced from a study on novel benzamidine derivatives for periodontitis treatment. researchgate.net

In terms of antifungal activity, certain benzamidine derivatives have been synthesized that exhibit efficacy against plant pathogenic fungi such as Colletotrichum lagenarium and Botrytis cinerea. medchemexpress.comacs.org Interestingly, some of these compounds displayed weak activity in direct in vitro tests but showed excellent protective activity in in vivo models on plants. medchemexpress.comacs.org This suggests that the mechanism might involve not just direct antifungal action but potentially the induction of host defense mechanisms or metabolic activation of the compound by the plant.

Modulating Protein Interactions

The benzamidine moiety is a classic structural motif known for its ability to modulate the function of proteins, particularly proteases.

Benzamidine is a well-established reversible, competitive inhibitor of trypsin and other trypsin-like serine proteases. wikipedia.orgresearchgate.net The mechanism of inhibition relies on the chemical similarity between the benzamidinium group and the guanidinium side chain of arginine, which is a natural substrate for these enzymes. The positively charged benzamidine group binds to the S1 specificity pocket of the protease, which contains a conserved aspartate residue (Asp189 in trypsin). scielo.br This interaction electrostatically mimics the binding of an arginine or lysine residue, effectively blocking the active site and preventing the enzyme from binding and cleaving its natural substrates. scielo.br

The inhibitory activity of benzamidine derivatives has been studied against a range of human serine proteases involved in physiological processes like blood coagulation and fibrinolysis.

The table below shows the inhibition constants (Ki) for benzamidine hydrochloride against several serine proteases.

| Enzyme | Ki (µM) |

| Tryptase | 20 |

| Trypsin | 21 |

| uPA (urokinase-type plasminogen activator) | 97 |

| Factor Xa | 110 |

| Thrombin | 320 |

| tPA (tissue plasminogen activator) | 750 |

Data sourced from MedChemExpress, citing Katz BA, et al. medchemexpress.com

The binding affinity can be modulated by substitutions on the benzamidine ring. These substitutions can influence hydrophobic interactions and electronic properties, leading to altered inhibition constants against different proteases. nih.gov This principle is used in drug design to develop more potent and selective protease inhibitors. For example, potent inhibitors of activated protein C (APC) have been identified among anilides of 4-amidinophenyl-alpha-aminobutyric acid. nih.gov

Advanced Applications in Biochemical and Biomedical Research

Enzyme Inhibition Studies

3,4-Dimethyl-benzamidine is recognized as a potent inhibitor of certain enzymes, a characteristic that is central to its application in research. Its ability to modulate enzyme activity makes it a valuable asset in studies aimed at understanding complex biological pathways and developing novel therapeutic strategies. The primary focus of its inhibitory action has been on a class of enzymes known as serine proteases.

Focus on Serine Proteases

Serine proteases are a large family of enzymes that play crucial roles in a multitude of physiological and pathological processes. This compound serves as an effective inhibitor for this class of enzymes, which has led to its use in various research applications. The dimethyl substituents on the benzamidine (B55565) scaffold can influence its binding affinity and selectivity for different proteases.

The benzamidine moiety is a well-established scaffold in medicinal chemistry for the creation of new therapeutic agents. researchgate.net The structural framework of this compound provides a foundation for the synthesis of more complex molecules with tailored inhibitory profiles. By modifying this core structure, researchers can develop new lead compounds with improved potency and selectivity for specific enzyme targets. This approach is instrumental in the early stages of drug discovery, where identifying promising molecular starting points is a critical step.

While specific inhibitory constants for this compound against matriptase are not extensively detailed in publicly available literature, its general classification as a serine protease inhibitor suggests potential activity. Urokinase-type plasminogen activator (uPA) is another serine protease where benzamidine derivatives have shown inhibitory effects. The inhibition of uPA is a significant area of research, particularly in oncology, as this enzyme is involved in cancer progression. The utility of this compound in this context is as a tool to probe the function of uPA and as a potential starting point for the design of more specific inhibitors.

Trypsin and trypsin-like serine proteases are a subgroup of serine proteases that cleave peptide bonds following positively charged amino acid residues. Benzamidine derivatives are well-known competitive inhibitors of these enzymes, as they mimic the side chains of arginine and lysine (B10760008). This compound is utilized as a reversible, competitive inhibitor of trypsin-like serine proteases. researchgate.net It effectively blocks the active site of these enzymes, preventing the cleavage of their substrates. This property is particularly useful during protein extraction and purification to prevent the degradation of the target proteins by endogenous proteases.

Table 1: General Application of this compound as a Trypsin-like Serine Protease Inhibitor

| Application | Purpose | Mechanism of Action |

| Protein Extraction | Prevents degradation of target proteins in cell lysates. | Competitive inhibition of endogenous trypsin-like proteases. |

| Protein Purification | Maintains the integrity of the purified protein. | Reversible binding to the active site of contaminating proteases. |

This table is generated based on the established general use of benzamidine derivatives in biochemical workflows.

Exploration of Enzyme Mechanisms

The stable and predictable binding of this compound to the active site of serine proteases makes it a valuable tool for elucidating enzyme mechanisms. By forming a stable complex with the enzyme, it allows researchers to study the structural and functional aspects of the enzyme's active site. This is particularly crucial for techniques like X-ray crystallography, where a stable enzyme-inhibitor complex is necessary to obtain high-resolution structural data. The insights gained from such studies can reveal the specific interactions that govern substrate recognition and catalysis, thereby informing the rational design of new and more potent inhibitors.

Pharmaceutical Development and Drug Discovery

The unique structural features of this compound and its derivatives have positioned them as valuable scaffolds in the development of novel therapeutic agents. The amidine group, being a strong basic group, is often protonated at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with negatively charged residues in the active sites of enzymes, particularly serine proteases.

In the realm of cardiovascular medicine, the inhibition of key enzymes in the coagulation cascade is a critical strategy for the prevention and treatment of thrombotic diseases. Thrombin, a serine protease, plays a pivotal role in the formation of blood clots. Benzamidine and its derivatives have been identified as competitive inhibitors of thrombin. nih.gov The positively charged amidinium group of benzamidine analogues can interact with the aspartate residue (Asp189) in the S1 pocket of thrombin, a key determinant of its substrate specificity.

While specific kinetic data for this compound's inhibition of thrombin is not extensively detailed in publicly available literature, the general mechanism of benzamidine inhibition provides a strong rationale for its potential in this area. The dimethyl substitution pattern on the benzene (B151609) ring could influence the compound's hydrophobicity and its fit within the enzyme's active site, potentially modulating its inhibitory potency and selectivity. Synthetic factor Xa inhibitors have been shown to effectively suppress thrombin generation without impacting the initial time required for thrombin formation, which is crucial for platelet activation in hemostasis. nih.gov

Interactive Data Table: Thrombin Inhibitory Activity of Benzamidine Derivatives (Note: Data for this compound is not available; representative data for related compounds is shown for illustrative purposes.)

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| Benzamidine | Thrombin | Varies (µM to mM range) | nih.gov |

| Sculptin | Thrombin | 18.3 ± 1.9 pM | researchgate.net |

| Argatroban | Thrombin | Potent Inhibitor | scbt.com |

Inflammation is a complex biological response involving a cascade of enzymatic reactions and signaling pathways. Certain benzamide (B126) and nicotinamide derivatives have demonstrated anti-inflammatory properties. nih.gov Research suggests that these compounds may exert their effects by inhibiting the transcription factor NF-kappaB, which plays a central role in regulating the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov

Furthermore, studies on related compounds such as 3,4-dihydroxybenzaldehyde have shown anti-neuroinflammatory effects by modulating microglia polarization and reducing the production of inflammatory mediators. nih.gov This suggests that the 3,4-disubstituted phenyl ring is a promising scaffold for developing anti-inflammatory agents. The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which limits prostaglandin production. researchgate.net While the direct effect of this compound on these specific pathways requires further investigation, its structural similarity to other anti-inflammatory benzamides makes it a compound of interest for research in this area.

The development of novel anticancer agents is a major focus of pharmaceutical research. Benzimidazole derivatives, which share a similar bicyclic aromatic structure with some benzamidine derivatives, have shown promise as cancer therapeutics. nih.gov The anticancer mechanism of action for some of these compounds involves targeting DNA, inducing cell cycle arrest, and promoting apoptosis. nih.govresearchgate.net

Studies on indole-based benzenesulfonamides have demonstrated their ability to suppress tumor growth and cell migration in various cancer cell lines, including breast, lung, and pancreatic cancer. nih.gov For instance, certain derivatives showed significant cytotoxic effects on MCF-7 and SK-BR-3 breast cancer cells. nih.gov While specific data on the anticancer activity of this compound is limited, the broader class of benzamide and benzimidazole derivatives has shown significant potential, suggesting that this compound could be a valuable starting point for the design of new anticancer drugs.

Interactive Data Table: Cytotoxic Activity of Benzamide and Related Derivatives against Cancer Cell Lines (Note: Data for this compound is not available; representative data for related compounds is shown for illustrative purposes.)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-based benzenesulfonamide (A6) | MCF-7 (Breast) | Not specified | nih.gov |

| Indole-based benzenesulfonamide (A15) | SK-BR-3 (Breast) | Not specified | nih.gov |

| Bendamustine hydrochloride | Chronic Lymphocytic Leukemia | Approved Drug | nih.gov |

| Galeterone | Prostate Cancer (PC3AR) | 0.384 | nih.gov |

Benzamidine derivatives have been investigated for their antiviral properties, particularly against influenza viruses. nih.gov The mechanism of action is thought to involve the inhibition of virus-induced inflammation, which plays a crucial role in the pathology of influenza infections. nih.gov While specific antiviral drugs targeting viral proteins like neuraminidase and M2 proton channel are available, the emergence of drug-resistant strains necessitates the development of new therapeutic strategies. nih.govmdpi.com The anti-inflammatory properties of benzamidine derivatives could offer a complementary approach to managing viral infections by mitigating the host's pathological inflammatory response. Further research is needed to elucidate the specific antiviral mechanisms of this compound and its potential to inhibit viral replication or entry.

The rise of multidrug-resistant bacteria and fungi presents a significant global health challenge. Benzamidine and its derivatives have emerged as a promising class of antimicrobial and antifungal agents. mdpi.comnih.gov For instance, novel benzamidine derivatives carrying 1,2,3-triazole moieties have demonstrated significant in vivo antifungal activity against plant pathogenic fungi like Colletotrichum lagenarium and Botrytis cinerea. mdpi.com

In the context of antibacterial agents, derivatives of 3-methoxybenzamide have shown good activity against several Gram-positive bacteria, including Mycobacterium smegmatis and Staphylococcus aureus. nih.gov Furthermore, a study on 4-nitrobenzamide derivatives reported their efficacy in inhibiting the growth of various microorganisms. ijpbs.com The antimicrobial potential of this compound can be inferred from the activity of these structurally related compounds, making it a candidate for further investigation in the development of new antibiotics and antifungals.

Interactive Data Table: Antimicrobial Activity of Benzamidine and Benzamide Derivatives (Note: Data for this compound is not available; representative data for related compounds is shown for illustrative purposes.)

| Compound | Pathogen | Activity | Reference |

| Benzamidine-triazole derivative (9b) | C. lagenarium | 79% efficacy in vivo (200 µg/mL) | mdpi.com |

| Benzamidine-triazole derivative (16d) | C. lagenarium | 90% efficacy in vivo (200 µg/mL) | mdpi.com |

| 3-Methoxybenzamide derivative (Compound 9) | M. smegmatis | Zone ratio of 0.62 | nih.gov |

| 4-Nitrobenzamide derivative (3a) | Various bacteria | Highly potent | ijpbs.com |

| 3,4-dihydroxyphenyl-thiazole-coumarin hybrid (1b, 1g) | Aspergillus brasiliensis | MIC = 15.62 µg/mL | mdpi.com |

Parasitic diseases, such as trypanosomiasis and leishmaniasis, continue to affect millions of people worldwide. Benzamidine derivatives, particularly aromatic diamidines like pentamidine, have been a cornerstone of antiparasitic chemotherapy for decades. nih.gov These compounds are known to target the parasite's DNA, specifically the AT-rich regions in the kinetoplast DNA. nih.gov

Research into N-n-alkyl-3,4-dihydroxybenzamides has shown their inhibitory activity against the trypanosome alternative oxidase, a key enzyme in the parasite's respiratory chain. nih.gov This suggests that the 3,4-disubstituted benzamide scaffold is a viable starting point for the development of new antiparasitic drugs. Studies on 3-aminosteroids have also revealed their potent antitrypanosomal activities, with mechanisms involving mitochondrial membrane depolarization and cell cycle arrest. mdpi.com Although direct studies on this compound as an antiparasitic agent are not widely reported, its structural similarity to known antiparasitic benzamidines warrants its investigation as a potential drug candidate.

Prodrug Strategies for Improved Pharmacological Properties

Prodrug design is a sophisticated strategy employed in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of pharmacologically active compounds. orientjchem.orgrsc.org This approach involves the chemical modification of a drug into an inactive or less active form, which, after administration, is converted in vivo to the active parent drug through enzymatic or chemical biotransformation. nih.govnih.gov The primary goals of creating prodrugs include enhancing solubility, increasing membrane permeability, improving oral bioavailability, minimizing toxicity, and achieving site-specific drug delivery. rsc.orgnih.gov

For compounds containing a benzamidine moiety, such as this compound, which are often highly basic and polar, oral bioavailability can be limited. nih.gov Prodrug strategies can be implemented to mask the polar amidine group, thereby increasing lipophilicity and facilitating absorption across biological membranes. nih.gov Upon absorption, the prodrug is designed to be efficiently converted back to the active benzamidine derivative to exert its therapeutic effect. nih.gov

Table 1: Objectives of Prodrug Strategies

| Objective | Description | Rationale for Amidine-Containing Compounds |

|---|---|---|

| Improved Bioavailability | To increase the fraction of an administered dose of unchanged drug that reaches the systemic circulation. nih.gov | The polar nature of the amidine group can limit passive diffusion across the gut wall; masking it increases lipophilicity and absorption. |

| Enhanced Solubility | To modify the compound to increase its solubility in aqueous or lipid environments for better formulation and absorption. nih.gov | While amidines can be formulated as salts to improve aqueous solubility, prodrugs can be designed to balance solubility and permeability. |

| Site-Specific Delivery | To target the drug to a specific tissue or cell type, increasing efficacy and reducing systemic side effects. rsc.org | Prodrugs can be designed to be activated by enzymes that are overexpressed at the target site, such as in tumor tissues. |

| Reduced Toxicity | To decrease off-target effects by keeping the drug in an inactive form until it reaches the site of action. orientjchem.org | Temporarily inactivating the potent functional group (e.g., a protease-inhibiting amidine) can prevent unwanted interactions in non-target tissues. |

A key prodrug strategy for compounds featuring an amidine group is their conversion into N-hydroxyguanidines or, more specifically, amidoximes. nih.gov This tactic is designed to lower the high basicity of the amidine group, a common reason for poor pharmacokinetic profiles. nih.gov The amidoxime (B1450833) derivative serves as a less polar, bioreversible version of the parent amidine. nih.gov

The conversion involves N-hydroxylation of the amidine functionality. In the physiological environment, the amidoxime prodrug can be bioactivated via N-reduction to regenerate the active amidine compound. nih.gov This bioconversion restores the potent inhibitory activity of the amidine at the desired site of action. Research into this approach has shown that amidoxime prodrugs can be highly soluble and exhibit low protein binding, which are favorable pharmacokinetic properties. nih.gov

This strategy has been explored for various therapeutic agents, including antiviral drugs, to overcome poor oral bioavailability. nih.govnih.gov For instance, studies on neuraminidase inhibitors demonstrated that converting a highly basic guanidino or amidine group into an N-hydroxyguanidine or amidoxime, respectively, was a plausible tactic to improve drug-like properties. nih.gov Similarly, amidoxime prodrugs of dengue virus protease inhibitors have been shown to convert to potent, cell-active inhibitors. nih.gov While specific studies on this compound-based amidoxime prodrugs are not detailed in the provided literature, the principle represents a valid and explored strategy for improving the pharmacological properties of benzamidine derivatives.

Diagnostic Applications in Disease Detection

The utility of this compound extends into the realm of diagnostics, primarily due to its function as a potent inhibitor of certain enzymes, particularly serine proteases. chemimpex.comchemimpex.com Altered protease activity is a hallmark of numerous pathological conditions, making these enzymes valuable biomarkers for disease diagnosis and monitoring. chemimpex.com

Benzamidine derivatives, including the 3,4-dimethyl substituted variant, are employed in the development of diagnostic assays to detect and quantify specific protease activities. chemimpex.com Such tests can aid in the early detection and diagnosis of diseases where these enzymes play a significant role. chemimpex.comchemimpex.com For example, since serine proteases are involved in processes like blood coagulation, inflammation, and cancer progression, assays using inhibitors like this compound can provide crucial diagnostic information.

The application of this compound in diagnostics relies on its ability to interact specifically with the target enzyme. This interaction can be detected using various methods, such as colorimetric or fluorometric assays, where the inhibition of enzyme activity by the compound leads to a measurable change in signal. mdpi.com The development of molecular diagnostic techniques, including enzyme-based assays, has become critical for the rapid and sensitive detection of infectious diseases and other conditions. nih.gov

Table 2: Diagnostic Applications of Benzamidine Derivatives

| Application Area | Principle of Use | Relevance to Disease Detection |

|---|---|---|

| Enzyme Activity Assays | Used as an inhibitor to specifically measure the activity of target proteases in biological samples (e.g., blood, tissue extracts). chemimpex.com | Elevated or reduced protease activity can be a biomarker for conditions like cancer, inflammatory disorders, and viral infections. |

| Diagnostic Test Development | Incorporated into diagnostic kits to identify diseases characterized by altered enzyme function. chemimpex.com | Provides a tool for early and specific disease detection, guiding subsequent clinical decisions. |

| Biochemical Research Tool | Utilized in academic and industrial research to explore the mechanisms of proteases in cellular processes, contributing to a deeper understanding of disease pathways. chemimpex.comchemimpex.com | Foundational research using these compounds helps identify new diagnostic targets and therapeutic strategies. |

Computational and Structural Biology Investigations

Molecular Docking Studies of 3,4-Dimethyl-benzamidine and Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comumpr.ac.id This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to a protein target. mdpi.com

For benzamidine (B55565) and its derivatives, docking studies are frequently employed to understand their interaction with the active sites of serine proteases. nih.gov These simulations place the ligand into the binding site of the target protein and calculate a "docking score," which estimates the binding affinity. mdpi.com

The primary interactions driving the binding of benzamidine to targets like trypsin are electrostatic. nih.gov The positively charged amidinium group of benzamidine forms a strong salt bridge with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of the enzyme. nih.govresearchgate.net In addition to this key interaction, hydrogen bonds and van der Waals forces contribute to the stability of the complex. nih.gov

For this compound, it is hypothesized that the core benzamidine scaffold would maintain this primary interaction with Asp189. The additional methyl groups at the 3 and 4 positions on the phenyl ring would be positioned to interact with the surrounding residues of the binding pocket, potentially influencing binding affinity and selectivity through hydrophobic interactions.

Binding free energy calculations provide a quantitative prediction of the binding affinity between a ligand and a protein. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and free energy perturbation (FEP) are used to compute these values.

Numerous studies have calculated the binding free energy of the parent benzamidine with trypsin, yielding results that correlate well with experimental data. lew.ropnas.org For instance, double-decoupling simulations have estimated the absolute binding free energy of benzamidine to trypsin to be approximately -6.6 to -6.78 kcal/mol. pnas.org These calculations confirm that electrostatic interactions are the main driving force for the binding. nih.gov

| Component | Decoupling from Water (kcal/mol) | Decoupling from Trypsin (kcal/mol) |

| Electrostatic | 1.27 ± 0.2 | 7.78 ± 0.2 |

| van der Waals | -2.42 ± 0.4 | 3.72 ± 0.3 |

This interactive table presents the electrostatic and van der Waals decoupling free energies for benzamidine in water and bound to trypsin, based on data from double-decoupling simulations. pnas.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools that allow researchers to study the physical movements of atoms and molecules over time. uzh.ch For protein-ligand complexes, MD simulations provide detailed insights into the dynamic nature of the interaction, conformational changes, and the role of solvent molecules. nih.govuzh.ch

Extensive MD simulations have been performed on the trypsin-benzamidine complex. lew.ronih.govresearchgate.net These simulations have been used to:

Reconstruct the entire binding process , showing that the ligand may first interact with the protein surface before finding the binding pocket. nih.gov

Identify metastable intermediate states during the binding and unbinding pathways. lew.ronih.gov

Analyze the role of water molecules in mediating the ligand's entry and exit from the binding site. arxiv.org

Confirm the stability of key interactions , such as the salt bridge between benzamidine and Asp189, over the simulation time. researchgate.net

Simulations lasting hundreds of nanoseconds to microseconds have revealed that benzamidine binding is not a simple lock-and-key process but a dynamic event involving conformational adjustments from both the ligand and the protein. nih.govuzh.ch

Conformational Analysis and Structure-Activity Relationship (SAR) Studies

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scispace.comkent.ac.uk For a ligand, its bioactive conformation—the shape it adopts when bound to its target—is crucial for its activity. nih.gov Structure-Activity Relationship (SAR) studies correlate the structural features of a series of compounds with their biological activity, providing a roadmap for designing more potent and selective molecules. nih.govdrugdesign.orgcollaborativedrug.com

For benzamidine derivatives, the conformation of the amidinium group relative to the phenyl ring has been a subject of study. While often depicted as planar, quantum mechanics calculations and high-resolution X-ray structures suggest that a non-planar, tilted conformation can be more stable and is adopted upon binding to trypsin, allowing for optimal alignment with Asp189. nih.govresearchgate.net

The biological activity of benzamidine derivatives is highly dependent on the nature and position of substituents on the phenyl ring. nih.govnih.gov SAR studies have shown that various functional groups can modulate potency and selectivity. nih.govacs.org

For this compound, the two methyl groups are the key functional additions. Methyl groups are small and hydrophobic. Their influence on activity can be attributed to several factors:

Hydrophobic Interactions: They can occupy small hydrophobic pockets within the binding site, potentially increasing binding affinity.

Solvation: They can displace water molecules from the binding site, which can be energetically favorable.

Electronic Effects: As electron-donating groups, they can subtly influence the electronic properties of the aromatic ring.

Studies on other benzamidine derivatives have demonstrated that even small alkyl groups can significantly impact inhibitory potency. researchgate.net

The size, shape, and electronic nature of substituents play a critical role in determining how a ligand fits into its binding site and interacts with the target protein. researchgate.net

Steric Effects: The methyl groups of this compound introduce additional bulk compared to the parent molecule. While methyl groups are relatively small, their placement is critical. If they fit well within the topology of the binding site, they can enhance affinity. However, if they cause a steric clash with protein residues, they will decrease binding affinity. The 3,4-substitution pattern places these groups on one side of the ring, which would influence the molecule's preferred orientation within a constrained binding pocket.

Electronic Effects: Methyl groups are weakly electron-donating. This effect can influence the pKa of the amidine group, potentially altering the strength of the crucial salt bridge interaction. uomustansiriyah.edu.iq While generally a minor influence compared to strong electron-withdrawing or -donating groups, these subtle electronic modifications can fine-tune binding affinity. researchgate.net

The combined steric and electronic profile of the 3,4-dimethyl substitution pattern would ultimately define the unique biological activity profile of this compound compared to other benzamidine analogues.

No specific computational studies detailing Density Functional Theory (DFT) calculations for the chemical activity prediction of this compound were found in the available research literature.

While computational and structural biology investigations employing quantum chemical calculations are pivotal in modern chemical research, a targeted search for studies focusing specifically on this compound did not yield any publications with detailed DFT analysis for chemical activity prediction.

Density Functional Theory is a powerful computational method used to investigate the electronic structure of molecules. scispace.com Such calculations can provide valuable insights into the chemical reactivity of a compound by determining various molecular properties. scispace.com These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). scispace.com

For instance, the HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between these orbitals is a crucial indicator of molecular stability and reactivity. A smaller energy gap generally suggests higher reactivity. The molecular electrostatic potential map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how a molecule will interact with other chemical species. scispace.com

Although the principles of DFT are widely applied to various organic molecules to predict their reactivity and potential biological activity, specific research articles presenting data tables and detailed findings from DFT calculations on this compound are not publicly available at this time. Therefore, a quantitative analysis of its chemical activity based on quantum chemical calculations cannot be provided in this article.

Analytical Methodologies for 3,4 Dimethyl Benzamidine Research

Chromatographic Techniques

Chromatography is an essential tool for the separation and purification of 3,4-Dimethyl-benzamidine from reaction mixtures and for the quantitative assessment of its purity. The choice of technique depends on the specific analytical goal, sample matrix, and required sensitivity.

High-Performance Liquid Chromatography (HPLC) stands as a primary method for the analysis and purification of benzamidine (B55565) derivatives. nih.gov It is the benchmark for determining the purity of this compound hydrochloride, with commercial standards often certified at ≥99% purity by this method. chemimpex.com The technique's versatility allows for various modes of operation, with reversed-phase HPLC being the most common.

In a typical reversed-phase setup, this compound, a polar and basic compound, is analyzed using a nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column. The mobile phase generally consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and reproducible retention times for the basic amidine group, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. This suppresses the ionization of residual silanol (B1196071) groups on the stationary phase and provides a consistent ionic state for the analyte. For quantitative analysis of related benzamidines, ion-pair reversed-phase chromatography has also been successfully employed, using reagents like hexanesulfonic acid to form an ion pair with the positively charged amidine, thereby enhancing its retention on the reversed-phase column. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar surface for separation based on hydrophobicity. |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water or Methanol/Water | Elutes the compound from the column. The organic/aqueous ratio determines retention time. |

| Mobile Phase Additive | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid | Improves peak shape by acting as an ion-pairing agent and protonating the amidine. |

| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the separation and influences resolution. |

| Detection | UV-Vis Detector at ~230 nm | Monitors the eluent for the compound based on the UV absorbance of the aromatic ring. |

| Temperature | Ambient or controlled (e.g., 25-30 °C) | Ensures reproducible retention times. |

In the synthesis and metabolism of amidine-containing compounds, the corresponding amidoxime (B1450833) (a derivative where the imine nitrogen is hydroxylated, C(=NOH)NH2) is a critical related substance. Amidoximes can act as prodrugs that are converted to the active amidine form in vivo. mdpi.com Therefore, the ability to separate and quantify the amidine from its amidoxime precursor is crucial for product purity analysis and metabolic studies.

The structural difference between the amidine and amidoxime imparts a significant change in polarity. The hydroxyl group in the amidoxime makes it considerably more polar than the parent amidine. This polarity difference is readily exploited by reversed-phase HPLC. When a mixture of this compound and its corresponding amidoxime is analyzed on a C18 column, the more polar amidoxime interacts less with the nonpolar stationary phase and elutes earlier than the less polar amidine. This allows for baseline separation and accurate quantification of both species in a single chromatographic run.

Gas Chromatography (GC) is less commonly used for the direct analysis of underivatized amidines like this compound. The primary challenges are related to the compound's polarity and thermal stability. sigmaaldrich.com The amidine functional group contains polar N-H bonds, which can lead to strong interactions with active sites in the GC system, resulting in poor peak shapes (tailing) and reduced analytical precision. Furthermore, many polar compounds, particularly those with multiple amine functionalities, may lack sufficient volatility or undergo thermal degradation at the high temperatures required for GC analysis.

To overcome these limitations, a derivatization step is often necessary. sigmaaldrich.com This process involves a chemical reaction to convert the polar N-H groups into less polar, more volatile, and more thermally stable functional groups. Silylation is a common derivatization strategy, where a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the amidine with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-derivatized this compound is significantly more volatile and less polar, making it amenable to separation and detection by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

| Challenge | Reason | Analytical Solution |

|---|---|---|

| Low Volatility | High polarity and potential for intermolecular hydrogen bonding. | Derivatization to a more volatile form (e.g., silylation). |

| Peak Tailing | Interaction of polar N-H groups with active sites on the column or inlet liner. | Derivatization to block polar groups; use of deactivated columns and liners. |

| Thermal Instability | Potential for decomposition at high temperatures in the GC inlet. | Derivatization to a more thermally stable compound; optimization of inlet temperature. |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for qualitative analysis, such as monitoring the progress of a chemical reaction, identifying compounds in a mixture, and determining purity. wikipedia.org

For the analysis of this compound, the stationary phase is typically silica gel coated on a plate of glass, aluminum, or plastic. sigmaaldrich.com A small spot of the sample solution is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. The solvent moves up the plate via capillary action, and separation occurs based on the differential partitioning of the compound between the polar stationary phase and the mobile phase. wikipedia.org Due to its polar nature, this compound requires a relatively polar mobile phase to achieve an optimal retention factor (Rf) value (typically between 0.2 and 0.8). A common mobile phase might be a mixture of a nonpolar solvent like hexanes or dichloromethane (B109758) with a more polar solvent like ethyl acetate (B1210297) or methanol. A small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), is often added to the eluent to prevent streaking or tailing caused by the interaction of the basic amidine with the acidic silica gel surface.

Since this compound is colorless, visualization of the separated spot requires specific techniques. The presence of the aromatic ring allows for visualization under UV light (typically at 254 nm), where the compound will appear as a dark spot on a fluorescent background. wikipedia.org Alternatively, the plate can be exposed to iodine vapor or treated with a chemical stain. A stain like cinnamaldehyde, which reacts with aromatic primary amines to produce a colored spot, could be effective for visualization. rsc.org

| Parameter | Common Choice | Function/Purpose |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 | Polar adsorbent for separation; F254 indicator allows for UV visualization. |

| Mobile Phase (Eluent) | Ethyl Acetate/Hexanes or Dichloromethane/Methanol with 1% Triethylamine | Solvent system to carry the analyte up the plate. The modifier minimizes peak tailing. |

| Visualization | UV Light (254 nm) | Non-destructive detection of UV-active compounds. |

| Iodine Vapor | Non-specific, reversible staining for most organic compounds. | |

| Cinnamaldehyde Stain | Specific colorimetric reaction for aromatic amines. rsc.org |

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization

Spectroscopy is used to elucidate the molecular structure of this compound and confirm its identity. Infrared spectroscopy is particularly valuable for identifying the key functional groups present in the molecule.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific chemical bonds. The FTIR spectrum of this compound provides a unique fingerprint, confirming the presence of the amidine group, the aromatic ring, and the methyl substituents.

The key characteristic absorption bands expected in the FTIR spectrum of this compound are detailed in the table below. The N-H stretching vibrations of the -NH2 group typically appear as two distinct bands in the 3500-3300 cm⁻¹ region. ucla.edu The C-H stretching of the aromatic ring and the methyl groups are observed just above and below 3000 cm⁻¹, respectively. The C=N stretching of the amidine core is a crucial absorption, expected in the 1690-1630 cm⁻¹ range. ucla.edupressbooks.pub Furthermore, studies on related N-substituted amidines have identified a strong "amidine II band," attributed to the deformation vibration of the amino group, in the 1580-1510 cm⁻¹ range, which would be an important diagnostic peak. researchgate.net The spectrum is also characterized by absorptions from the C=C stretching of the aromatic ring and various C-H bending vibrations.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amidine (-NH₂) | 3500 - 3300 (two bands) | Medium |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2980 - 2850 | Medium |

| C=N Stretch | Amidine (C=N) | 1690 - 1630 | Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1610 - 1580 | Medium |

| Amidine II Band (N-H Bend) | Amidine (-NH₂) | 1580 - 1510 | Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1520 - 1470 | Medium |

| Aliphatic C-H Bend | Methyl (-CH₃) | ~1450 and ~1375 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR Spectroscopy: In a ¹H-NMR spectrum of this compound, distinct signals (resonances) corresponding to each chemically non-equivalent proton are expected. The aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The specific splitting patterns of these signals would depend on their coupling with adjacent protons. The two methyl groups attached to the benzene ring would produce sharp singlet peaks in the upfield region (typically δ 2.0-2.5 ppm). The protons of the amidine group (-C(=NH)NH₂) would likely appear as broad signals due to quadrupole effects and chemical exchange.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound would give a distinct signal. bhu.ac.in The carbon atoms of the two methyl groups would resonate at the highest field (lowest ppm value, typically δ 15-25 ppm). The aromatic carbons would appear in a cluster of signals in the δ 120-145 ppm range, with the carbons directly attached to the methyl groups and the amidine group showing distinct chemical shifts. The carbon atom of the amidine group (-C(=NH)NH₂) would be the most deshielded, appearing furthest downfield (typically δ 160-170 ppm).

Table 1: Predicted NMR Spectral Data for this compound

| Analysis Type | Functional Group | Predicted Chemical Shift (δ) ppm |

|---|---|---|

| ¹H-NMR | Aromatic Protons (C₆H₃) | ~ 7.0 - 7.8 |

| Methyl Protons (CH₃) | ~ 2.2 - 2.4 | |

| Amidine Protons (NH/NH₂) | Broad signals, variable position | |

| ¹³C-NMR | Amidine Carbon (C=N) | ~ 165 |

| Aromatic Carbons (C-N, C-CH₃) | ~ 130 - 145 | |

| Aromatic Carbons (C-H) | ~ 125 - 130 |

Note: The data in this table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry can confirm its molecular formula (C₉H₁₂N₂) and provide structural information through analysis of its fragmentation patterns.

In a typical mass spectrum, this compound would be ionized to produce a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion would correspond to the molecular weight of the compound (148.21 g/mol ). High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the confirmation of the elemental formula.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Formula |

|---|---|---|